molecular formula C11H20N4 B1422547 N-methyl-1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-amine CAS No. 1248994-73-1

N-methyl-1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-amine

Cat. No.: B1422547
CAS No.: 1248994-73-1
M. Wt: 208.3 g/mol
InChI Key: XHHOYTGSLPBUOO-UHFFFAOYSA-N
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Description

N-methyl-1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-amine is a chemical compound with the molecular formula C11H20N4 It is a heterocyclic amine that contains both a piperidine and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-amine typically involves the reaction of a piperidine derivative with a pyrazole derivative. One common method involves the alkylation of 1-(2-bromoethyl)pyrazole with N-methylpiperidin-4-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole or piperidine ring is substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrazole or piperidine derivatives.

Scientific Research Applications

N-methyl-1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-methyl-1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-1-[2-(1H-imidazol-1-yl)ethyl]piperidin-4-amine: Similar structure but contains an imidazole ring instead of a pyrazole ring.

    N-methyl-1-[2-(1H-triazol-1-yl)ethyl]piperidin-4-amine: Contains a triazole ring instead of a pyrazole ring.

Uniqueness

N-methyl-1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-amine is unique due to the presence of both a pyrazole and a piperidine ring, which imparts distinct chemical and biological properties. The combination of these two heterocycles can result in unique binding affinities and selectivities for various molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-methyl-1-(2-pyrazol-1-ylethyl)piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4/c1-12-11-3-7-14(8-4-11)9-10-15-6-2-5-13-15/h2,5-6,11-12H,3-4,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHHOYTGSLPBUOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCN(CC1)CCN2C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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